1-(4-Bromobenzyl)-1H-benzo[d]imidazole is an organic compound characterized by its unique imidazole and benzene ring structure, which contributes to its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the development of new pharmaceuticals.
The compound can be synthesized through various methods, often involving reactions between substituted benzyl halides and benzimidazole derivatives. Research indicates that it can be obtained in moderate to high yields using established synthetic routes involving palladium-catalyzed reactions and other coupling strategies .
1-(4-Bromobenzyl)-1H-benzo[d]imidazole belongs to the class of benzimidazole derivatives, which are known for their biological significance. This classification places it among compounds that exhibit a range of pharmacological properties, including antimicrobial, antiviral, and anticancer activities.
The synthesis of 1-(4-Bromobenzyl)-1H-benzo[d]imidazole typically involves a multi-step process. One common approach is the reaction of 4-bromobenzyl bromide with benzimidazole under basic conditions. The use of palladium catalysts has been reported to enhance the efficiency of these reactions.
The molecular formula for 1-(4-Bromobenzyl)-1H-benzo[d]imidazole is C17H16BrN3. It features a bromine atom attached to a benzyl group, which is further linked to a benzimidazole moiety.
1-(4-Bromobenzyl)-1H-benzo[d]imidazole can participate in various chemical reactions, including substitutions and couplings typical for aromatic compounds.
The mechanism of action for compounds like 1-(4-Bromobenzyl)-1H-benzo[d]imidazole often involves interaction with biological targets such as enzymes or receptors.
1-(4-Bromobenzyl)-1H-benzo[d]imidazole has significant applications in medicinal chemistry and drug development:
The compound 1-(4-Bromobenzyl)-1H-benzo[d]imidazole follows systematic IUPAC nomenclature rules:
Structural Characteristics:
Table 1: Key Structural Descriptors of 1-(4-Bromobenzyl)-1H-benzo[d]imidazole
Parameter | Value/Description | Method of Determination |
---|---|---|
IUPAC Name | 1-[(4-Bromophenyl)methyl]-1H-1,3-benzodiazole | Systematic nomenclature |
Molecular Formula | C₁₄H₁₁BrN₂ | Elemental analysis |
N1–C7 Bond Length | 1.47 Å | X-ray crystallography |
C–Br Bond Length | 1.90 Å | X-ray crystallography |
N–CH₂ Chemical Shift | 5.72 ppm (s, 2H) | ¹H NMR (DMSO-d6) |
Benzimidazole chemistry originated in 1872 with Hoebrecker’s synthesis via 2-nitro-4-methylacetanilide reduction [1]. Key milestones include:
Halogenated derivatives gained prominence post-2000 with discoveries such as:
Table 2: Clinically Approved Benzimidazole-Based Drugs
Drug (Approval Year) | Indication | Key Structural Feature | Target/Mechanism |
---|---|---|---|
Thiabendazole (1967) | Anthelmintic | 2-(Thiazol-4-yl)benzimidazole | Microtubule disruption |
Omeprazole (1989) | Anti-ulcer | 5-Methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole | H⁺/K⁺ ATPase inhibition |
Bendamustine (2008) | Chronic lymphocytic leukemia | 1-[5-(Bis(2-chloroethyl)amino]-1H-benzimidazol-2-yl] butyric acid | DNA alkylation |
Abemaciclib (2017) | Breast cancer | N-(5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-yl)-5-fluoro-4-[4-fluoro-1-isopropyl-2-methylbenzimidazol-6-yl]pyrimidin-2-amine | CDK4/6 inhibition |
Halogen atoms (Br, Cl, F) enhance benzimidazoles’ bioactivity by:
Therapeutic Applications:
Table 3: Bioactivity of Halogenated Benzimidazoles vs. Non-Halogenated Analogs
Target Activity | 4-Bromo Derivative | Non-Halogenated Analog | Enhancement Factor |
---|---|---|---|
PARP-1 Inhibition (IC₅₀) | 0.55 ± 0.02 μM | 8.5 ± 1.3 μM | 15.5× |
Tubulin Polymerization (IC₅₀) | 2.1 ± 0.3 μM | 12.4 ± 1.8 μM | 5.9× |
M. tuberculosis (MIC) | 3.0 ± 0.3 μM | 28.5 ± 4.1 μM | 9.5× |
COX-2 Inhibition (IC₅₀) | 0.72 ± 0.08 μM | 4.3 ± 0.7 μM | 6.0× |
Structure–Activity Relationship (SAR) Insights:
These properties validate 1-(4-Bromobenzyl)-1H-benzo[d]imidazole as a privileged scaffold for targeted drug discovery.
CAS No.:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3
CAS No.: 13052-73-8